2-[(2',3'-Difluorophenoxy)methyl]phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2’,3’-Difluorophenoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable due to its ability to participate in various chemical reactions, making it a versatile tool in the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2’,3’-Difluorophenoxy)methyl]phenylzinc bromide typically involves the reaction of 2-[(2’,3’-difluorophenoxy)methyl]phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
2-[(2’,3’-Difluorophenoxy)methyl]phenyl bromide+Zn→2-[(2’,3’-Difluorophenoxy)methyl]phenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound may involve more sophisticated techniques to ensure high yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and advanced purification methods such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2’,3’-Difluorophenoxy)methyl]phenylzinc bromide can undergo various types of chemical reactions, including:
Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.
Oxidation: Can be oxidized to form corresponding alcohols or ketones.
Reduction: Can be reduced to form hydrocarbons.
Common Reagents and Conditions
Nucleophilic substitution: Typically involves electrophiles like alkyl halides or carbonyl compounds under mild conditions.
Oxidation: Often uses oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly employs reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide would yield a new alkylated product, while oxidation might produce an alcohol or ketone.
Scientific Research Applications
2-[(2’,3’-Difluorophenoxy)methyl]phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[(2’,3’-Difluorophenoxy)methyl]phenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various chemical reactions, such as nucleophilic substitution, by attacking electrophilic centers in other molecules. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparison with Similar Compounds
Similar Compounds
2-[(2’,3’-Difluorophenoxy)methyl]phenylmagnesium bromide: Another organometallic reagent with similar reactivity but different metal center (magnesium instead of zinc).
2-[(2’,3’-Difluorophenoxy)methyl]phenyl lithium: Similar compound with lithium as the metal center, offering different reactivity and selectivity.
Uniqueness
2-[(2’,3’-Difluorophenoxy)methyl]phenylzinc bromide is unique due to its specific reactivity profile, which can be advantageous in certain synthetic applications. The choice of zinc as the metal center provides distinct reactivity compared to magnesium or lithium, making it a valuable tool in organic synthesis.
Properties
Molecular Formula |
C13H9BrF2OZn |
---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
bromozinc(1+);1,2-difluoro-3-(phenylmethoxy)benzene |
InChI |
InChI=1S/C13H9F2O.BrH.Zn/c14-11-7-4-8-12(13(11)15)16-9-10-5-2-1-3-6-10;;/h1-5,7-8H,9H2;1H;/q-1;;+2/p-1 |
InChI Key |
JVVWYRLKYQNABH-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C([C-]=C1)COC2=C(C(=CC=C2)F)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.